3-methyl-4-{[(E)-(2-oxocyclohexylidene)methyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-{[(E)-(2-oxocyclohexylidene)methyl]amino}benzoic acid is an organic compound that features a benzene ring substituted with a methyl group, an amino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-{[(E)-(2-oxocyclohexylidene)methyl]amino}benzoic acid can be achieved through several steps:
Starting Material: The synthesis begins with 3-methyl-4-aminobenzoic acid.
Formation of the Intermediate: The intermediate is formed by reacting 3-methyl-4-aminobenzoic acid with 2-oxocyclohexanecarbaldehyde under acidic conditions to form the Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction can be achieved using catalytic hydrogenation or reducing metals in acid.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Bromine (Br2) with iron(III) bromide (FeBr3) for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-methyl-4-{[(E)-(2-oxocyclohexylidene)methyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-4-{[(E)-(2-oxocyclohexylidene)methyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-aminobenzoic acid: Similar structure but lacks the cyclohexylidene group.
3-methylbenzoic acid: Similar structure but lacks the amino and cyclohexylidene groups.
4-{[(E)-(2-oxocyclohexylidene)methyl]amino}benzoic acid: Similar structure but lacks the methyl group.
Uniqueness
3-methyl-4-{[(E)-(2-oxocyclohexylidene)methyl]amino}benzoic acid is unique due to the presence of both the methyl and cyclohexylidene groups, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C15H17NO3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-methyl-4-[[(E)-(2-oxocyclohexylidene)methyl]amino]benzoic acid |
InChI |
InChI=1S/C15H17NO3/c1-10-8-11(15(18)19)6-7-13(10)16-9-12-4-2-3-5-14(12)17/h6-9,16H,2-5H2,1H3,(H,18,19)/b12-9+ |
InChI Key |
XEGGEBDBXPBQLS-FMIVXFBMSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)O)N/C=C/2\CCCCC2=O |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC=C2CCCCC2=O |
solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.